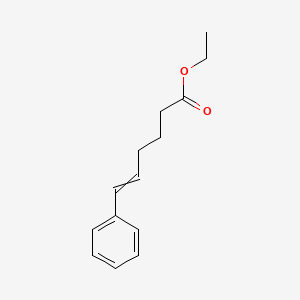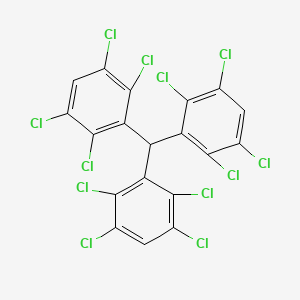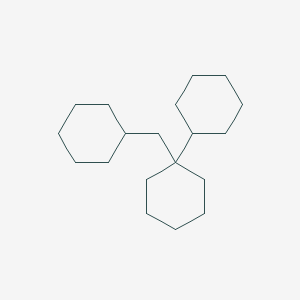
1-(Cyclohexylmethyl)-1,1'-bi(cyclohexane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclohexylmethyl)-1,1’-bi(cyclohexane) is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by its unique structure, which consists of two cyclohexane rings connected by a cyclohexylmethyl group. Cycloalkanes are known for their stability and are commonly used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohexylmethyl)-1,1’-bi(cyclohexane) typically involves the reaction of cyclohexylmethyl chloride with cyclohexane in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The reaction mixture is then heated to promote the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of 1-(Cyclohexylmethyl)-1,1’-bi(cyclohexane) can be achieved through a continuous flow process. This involves the use of a distillation tower where cyclohexylmethyl chloride and cyclohexane are introduced from the top, and hydrogen is introduced from the bottom. The reaction takes place in the presence of a hydrogenation catalyst, and the product is collected at the bottom of the tower .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Cyclohexylmethyl)-1,1’-bi(cyclohexane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexylmethyl ketone.
Reduction: Reduction reactions can convert the compound into cyclohexylmethyl alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenation reactions typically involve the use of halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Cyclohexylmethyl ketone
Reduction: Cyclohexylmethyl alcohol
Substitution: Halogenated derivatives such as cyclohexylmethyl chloride or bromide
Wissenschaftliche Forschungsanwendungen
1-(Cyclohexylmethyl)-1,1’-bi(cyclohexane) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(Cyclohexylmethyl)-1,1’-bi(cyclohexane) involves its interaction with specific molecular targets. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to biological effects. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane: A simple cycloalkane with a single ring structure.
Methylcyclohexane: A monosubstituted cyclohexane with a methyl group attached to one of the carbon atoms.
Cyclohexylmethane: A compound with a cyclohexyl group attached to a methane molecule.
Uniqueness
1-(Cyclohexylmethyl)-1,1’-bi(cyclohexane) is unique due to its structure, which consists of two cyclohexane rings connected by a cyclohexylmethyl group This unique structure imparts specific chemical properties and reactivity that distinguish it from other cycloalkanes
Eigenschaften
CAS-Nummer |
97746-85-5 |
|---|---|
Molekularformel |
C19H34 |
Molekulargewicht |
262.5 g/mol |
IUPAC-Name |
1-cyclohexyl-1-(cyclohexylmethyl)cyclohexane |
InChI |
InChI=1S/C19H34/c1-4-10-17(11-5-1)16-19(14-8-3-9-15-19)18-12-6-2-7-13-18/h17-18H,1-16H2 |
InChI-Schlüssel |
VHQUXZCHSOMADT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CC2(CCCCC2)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [1-ethoxy-2-(quinolin-2-yl)ethyl]propanedioate](/img/structure/B14338997.png)
![5-[6-(1-Hydroxyhexyl)-2H-1,3-benzodioxol-5-YL]pentanoic acid](/img/structure/B14338998.png)
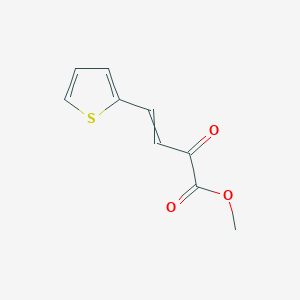
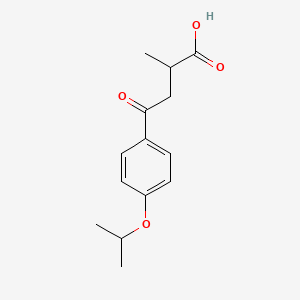
![2,2,2-Trifluoro-N-[2-(2-hydroxy-5-methoxyphenyl)ethyl]acetamide](/img/structure/B14339033.png)
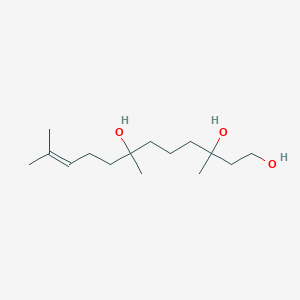
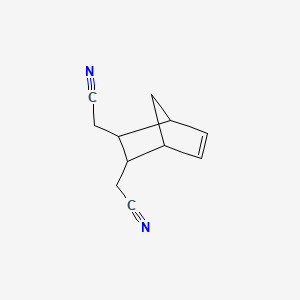
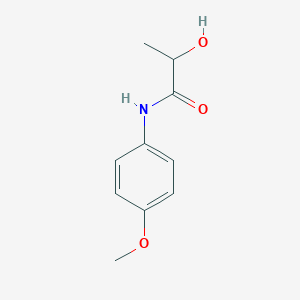
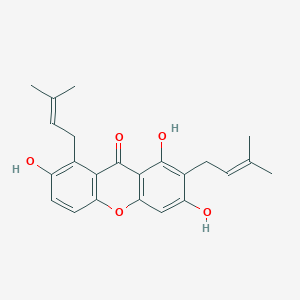
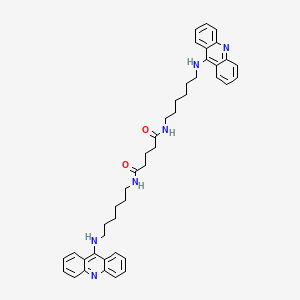
![N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14339084.png)
![Carbamic acid, [4-(octyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14339088.png)
